methyl 5-acetyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate
Description
Methyl 5-acetyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate (hereafter referred to as Compound A) is a multifunctional thiophene derivative characterized by:
- A 4-methyl-substituted thiophene core.
- 5-Acetyl and 3-carboxylate ester groups on the thiophene ring.
- A propanamido linker connecting the thiophene to a 1,3-dioxo-isoindole moiety.
This structure combines electron-withdrawing (acetyl, carboxylate) and hydrogen-bonding (amide, isoindole dioxo groups) functionalities, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or materials science. Its synthesis likely involves a Gewald reaction for thiophene core formation (as seen in ), followed by amidation with a pre-functionalized isoindole precursor.
Properties
IUPAC Name |
methyl 5-acetyl-2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-10-15(20(27)28-3)17(29-16(10)11(2)23)21-14(24)8-9-22-18(25)12-6-4-5-7-13(12)19(22)26/h4-7H,8-9H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWNLPDFFKZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-acetyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the acetyl and carboxylate groups through a series of reactions, including acylation and esterification. The isoindole moiety is then attached via an amide bond formation reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, and reducing agents like LiAlH4 for reduction. Solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
It has been studied for its potential anti-inflammatory and anticancer properties .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of methyl 5-acetyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Compound A’s properties, a comparative analysis with analogous thiophene derivatives is provided below.
Table 1: Structural and Functional Group Comparison
Key Observations:
The isoindole-dioxo group in Compound A is absent in other analogs, offering unique hydrogen-bonding sites (cf. on crystal packing).
Carboxylate esters (methyl in Compound A vs. ethyl in ) affect solubility and hydrolysis rates.
Synthetic Routes: Compound A’s synthesis likely mirrors Gewald-based protocols (), whereas employs multicomponent reactions with malononitrile/cyanoacetate.
Table 2: Physicochemical and Crystallographic Data
Biological Activity
Methyl 5-acetyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate is a compound with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, including antimicrobial properties, cytotoxic effects, and possible mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a methylthiophene moiety, an isoindole derivative, and an acetyl group. The molecular formula is with a molecular weight of 378.41 g/mol. Understanding the structure is crucial for elucidating its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O5S |
| Molecular Weight | 378.41 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of isoindole have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
In a study evaluating the antibacterial efficacy of related compounds, it was found that several derivatives had minimum inhibitory concentrations (MIC) ranging from 0.004 mg/mL to 0.045 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. The most active compound demonstrated an MIC of 0.004 mg/mL against Enterobacter cloacae .
Table 2: Antibacterial Activity Data
| Compound ID | Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | Enterobacter cloacae | 0.004 | 0.008 |
| Compound 11 | Staphylococcus aureus | 0.008 | 0.015 |
| Compound 12 | Escherichia coli | 0.011 | 0.030 |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on normal human cells (e.g., MRC5 fibroblasts) revealed that certain derivatives of isoindole exhibited low toxicity at effective antimicrobial concentrations . This suggests a favorable therapeutic index for these compounds.
The mechanism by which this compound exerts its antimicrobial effect may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
